"N-methyl-1H-pyrazol-4-amine dihydrochloride chemical properties"
"N-methyl-1H-pyrazol-4-amine dihydrochloride chemical properties"
An In-depth Technical Guide to the Chemical Properties of N-methyl-1H-pyrazol-4-amine Dihydrochloride
Introduction
N-methyl-1H-pyrazol-4-amine dihydrochloride is a heterocyclic organic compound that serves as a valuable building block, or synthon, in the fields of medicinal chemistry and materials science. As a derivative of pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, it possesses a unique electronic and structural profile. The presence of a primary amine at the 4-position and a methyl group on the N1 nitrogen provides specific points for chemical modification, making it a versatile precursor for the synthesis of more complex molecules. Pyrazole derivatives are known to exhibit a wide range of biological activities, and their scaffolds are integral to numerous commercial drugs.[1][2]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, reactivity, and handling of N-methyl-1H-pyrazol-4-amine dihydrochloride for researchers, scientists, and professionals in drug development.
Compound Identification and Physicochemical Properties
Accurate identification is critical for ensuring experimental reproducibility. N-methyl-1H-pyrazol-4-amine is most commonly handled and stored as a salt to improve its stability and solubility in polar solvents. The dihydrochloride salt form indicates that the pyrazole ring and the exocyclic amine are both protonated.
Chemical Structure
Caption: Structure of N-methyl-1H-pyrazol-4-amine Dihydrochloride.
Data Summary
The following table summarizes the key identification and computed physicochemical properties for the compound.
| Property | Value | Source(s) |
| IUPAC Name | 1-methylpyrazol-4-amine;dihydrochloride | [3] |
| Synonyms | 1-Methyl-1H-pyrazol-4-ylamine dihydrochloride | [4] |
| CAS Number | 1375471-70-7 | [4] |
| Parent CAS | 69843-13-6 (Free Base) | [5] |
| Molecular Formula | C₄H₉Cl₂N₃ | |
| Molecular Weight | 170.04 g/mol | |
| Physical State | White to off-white powder (Predicted) | [6] |
| Solubility | Predicted soluble in water, methanol; insoluble in nonpolar solvents | |
| Topological Polar Surface Area (TPSA) | 43.8 Ų (of free base) | [3][5] |
| Hydrogen Bond Donor Count | 3 (from -NH₃⁺) | [3] (Computed) |
| Hydrogen Bond Acceptor Count | 2 (from pyrazole nitrogens) | [3] (Computed) |
Synthesis and Purification
The synthesis of N-methyl-1H-pyrazol-4-amine dihydrochloride is typically achieved in a two-step process starting from a commercially available nitro-pyrazole precursor. This route is efficient and provides high yields of the desired product.
Synthetic Workflow
The overall strategy involves the reduction of a nitro group to a primary amine, followed by protonation with hydrochloric acid to form the stable dihydrochloride salt.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocols
The following protocols are based on established and reliable methodologies.[7]
Protocol 2.2.1: Synthesis of 1-Methyl-1H-pyrazol-4-amine (Free Base)
-
Rationale: Catalytic hydrogenation is the method of choice for nitro group reductions as it is highly efficient, proceeds under relatively mild conditions, and the only byproduct is water, simplifying purification. The use of a continuous-flow hydrogenator (H-Cube®) offers enhanced safety and control over reaction parameters like temperature and pressure.[7]
-
Methodology:
-
Dissolve 1-Methyl-4-nitro-1H-pyrazole (1.0 eq.) in a suitable solvent such as methanol (e.g., 1.62 g in 250 mL).[7]
-
If using a batch setup, add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10% w/w).
-
Pressurize the reaction vessel with hydrogen gas (H₂) to 3-4 bar and stir vigorously at room temperature until TLC or LCMS analysis indicates complete consumption of the starting material.
-
Alternatively, pass the methanol solution through a continuous-flow hydrogenator (e.g., H-Cube®) set to 70°C and 60 bar H₂ pressure.[7]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield 1-methyl-1H-pyrazol-4-amine as a crude product, which is often used directly in the next step. The reported yield for this step is approximately 99%.[7]
-
Protocol 2.2.2: Preparation of N-methyl-1H-pyrazol-4-amine Dihydrochloride
-
Rationale: The formation of a hydrochloride salt is a standard procedure for the purification and stabilization of basic amines. The free base is soluble in many organic solvents, while its dihydrochloride salt is typically insoluble in nonpolar solvents like diethyl ether, allowing for precipitation and isolation as a clean solid.
-
Methodology:
-
Dissolve the crude 1-methyl-1H-pyrazol-4-amine (1.0 eq.) in a minimal amount of a solvent in which the free base is soluble, such as anhydrous methanol or ethanol.
-
Cool the solution in an ice bath (0°C).
-
Slowly add a solution of hydrochloric acid (2.0-2.2 eq.). A commercially available solution of HCl in diethyl ether or isopropanol is ideal to avoid introducing water.
-
Stir the mixture at 0°C for 30-60 minutes. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether or another nonpolar solvent to remove any non-salt impurities.
-
Dry the solid under vacuum to yield N-methyl-1H-pyrazol-4-amine dihydrochloride.
-
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a complete structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule in solution. For the dihydrochloride salt, a deuterated protic solvent like D₂O or DMSO-d₆ is recommended.
| Predicted ¹H NMR Data (in D₂O) | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrazole H5 | 8.0 - 8.2 (singlet) |
| Pyrazole H3 | 7.6 - 7.8 (singlet) |
| N-CH₃ | 3.8 - 4.0 (singlet) |
| -NH₃⁺ | Variable, may exchange with D₂O or appear as a broad singlet around 4.8 ppm (if observable) |
Protocol 3.1.1: Acquiring a ¹H NMR Spectrum
-
Accurately weigh and dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Reference the spectrum to the residual solvent peak (D₂O at ~4.79 ppm, DMSO at 2.50 ppm).
-
Integrate the peaks to confirm the proton ratios (1:1:3 for the pyrazole and methyl protons).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and fragmentation pattern. Electrospray ionization (ESI) is ideal for analyzing polar, salt-like compounds.
-
Expected Result: The analysis will detect the cationic form corresponding to the protonated free base. The primary ion observed will be [M+H]⁺, where M is the free base (C₄H₇N₃).
-
Expected m/z: 98.07 (for [C₄H₈N₃]⁺)
-
Fragmentation: Pyrazole rings are known to fragment via the loss of stable neutral molecules like hydrogen cyanide (HCN) and dinitrogen (N₂).[8]
Protocol 3.2.1: ESI-MS Analysis
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infuse the solution directly into the ESI source or inject it via an LC system.
-
Acquire the spectrum in positive ion mode.
-
Analyze the resulting spectrum for the parent ion [M+H]⁺ and characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
| Predicted IR Data | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (from -NH₃⁺) | 3200 - 2800 (Broad) |
| C-H Stretch (Aromatic and Aliphatic) | 3100 - 2900 |
| C=N and C=C Stretch (Pyrazole Ring) | 1650 - 1500 |
| N-H Bend | 1600 - 1500 |
Chemical Reactivity and Applications
The primary utility of N-methyl-1H-pyrazol-4-amine dihydrochloride lies in the reactivity of its primary amino group, which serves as a potent nucleophile for forming new carbon-nitrogen bonds.
Amide Bond Formation
A cornerstone reaction for this compound is its use in amide coupling to form N-(1-methyl-1H-pyrazol-4-yl)amides. This is a fundamental transformation in the synthesis of bioactive molecules.
Caption: Schematic of an amide coupling reaction.
Workflow 4.1.1: Peptide Coupling Protocol
-
Rationale: The dihydrochloride salt must first be neutralized in situ to generate the nucleophilic free amine. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used for this purpose. A peptide coupling reagent, such as PyBop, activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine to form the stable amide bond.[7]
-
Methodology:
-
To a stirred solution of the carboxylic acid (1.2 eq.) and PyBop (1.1 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM), add DIPEA (3.0 eq.).[7]
-
Add N-methyl-1H-pyrazol-4-amine dihydrochloride (1.0 eq.) to the mixture. Note: The DIPEA will neutralize both the carboxylic acid and the two equivalents of HCl from the amine salt.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, perform an aqueous workup to remove the base and coupling byproducts. The organic layer is typically washed with a mild acid (e.g., 1M HCl), a mild base (e.g., sat. NaHCO₃), and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[7]
-
Safety, Handling, and Storage
Proper handling is essential due to the hazardous nature of this chemical. The following information is compiled from safety data for the parent amine and related compounds.[3][5][6][9][10]
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement(s) |
| GHS07 | Warning | H315: Causes skin irritation.[3][5]H319: Causes serious eye irritation.[3][5]H335: May cause respiratory irritation.[3][6] |
Handling and Personal Protective Equipment (PPE)
-
Always use this compound in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Avoid breathing dust, fumes, or vapors.[10]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Required PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133 standards).[10][12]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[10]
-
Storage
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[9]
-
Some suppliers recommend refrigeration.[9]
-
The compound may be air-sensitive; store under an inert atmosphere (e.g., Argon or Nitrogen) for long-term stability.[9]
-
Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][10]
Conclusion
N-methyl-1H-pyrazol-4-amine dihydrochloride is a foundational building block for chemical synthesis. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an attractive component for constructing novel compounds with potential applications in pharmacology and materials science. Understanding its chemical properties, spectroscopic signatures, and handling requirements is paramount for its safe and effective use in a research setting.
References
- Biosynth. (2021, May 18). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
PubChem. 1-Methyl-1H-pyrazol-4-ylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Apollo Scientific. (2022, May 16). Safety Data Sheet: 1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride.
-
PubChem. 1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
BIOSYNCE. Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
ResearchGate. 1 H-NMR and 19 F-NMR chemical shifts of compounds 4a-c. Retrieved from [Link]
-
PubChem. 1-methyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
Peršin, Z., & Pihler, J. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(10), 824-828. Retrieved from [Link]
-
BMC Chemistry. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1H-pyrazol-4-ylamine hydrochloride | C4H8ClN3 | CID 17354268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1375471-70-7|N-Methyl-1H-pyrazol-4-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 5. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
